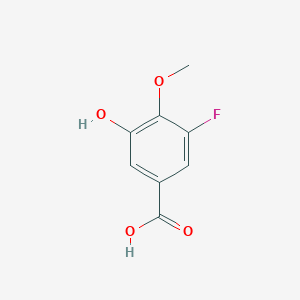

3-Fluoro-5-hydroxy-4-methoxybenzoic acid

Übersicht

Beschreibung

“3-Fluoro-5-hydroxy-4-methoxybenzoic acid” is a chemical compound . It is a fluorinated benzoic acid building block . It can be prepared from 3-fluoro-4-methoxybenzoic acid via demethylation .

Synthesis Analysis

The synthesis of “3-Fluoro-5-hydroxy-4-methoxybenzoic acid” involves a Fries rearrangement, which is a scalable synthesis of key fluoro building blocks .Molecular Structure Analysis

The molecular formula of “3-Fluoro-5-hydroxy-4-methoxybenzoic acid” is C8H7FO3 . The average mass is 170.138 Da and the monoisotopic mass is 170.037918 Da .Chemical Reactions Analysis

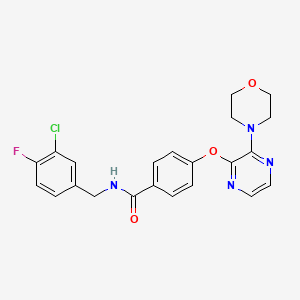

The fluoride substituent in “3-Fluoro-5-hydroxy-4-methoxybenzoic acid” enables nucleophilic aromatic substitution . It can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .Physical And Chemical Properties Analysis

The physical form of “3-Fluoro-5-hydroxy-4-methoxybenzoic acid” is solid . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

1. Environmental Impact and Toxicology

Compounds structurally related to 3-Fluoro-5-hydroxy-4-methoxybenzoic acid, like benzophenone-3 and parabens (derivatives of para-hydroxybenzoic acid), have been extensively studied for their environmental presence and potential toxicological effects. For instance, benzophenone-3, a compound with a similar phenolic structure, has been scrutinized for its potential reproductive toxicity, indicating its endocrine-disrupting effects in humans and animals (Ghazipura et al., 2017). Parabens, another related group, have been investigated for their occurrence in aquatic environments and potential as weak endocrine disrupter chemicals (Haman et al., 2015).

2. Pharmaceutical and Pharmacological Research

Compounds with a similar structure have been noted for their potential therapeutic applications. Gallic acid (3,4,5-trihydroxybenzoic acid), sharing a hydroxybenzoic acid moiety, is known for its anti-inflammatory properties and is being studied for its potential in treating various inflammation-related diseases (Bai et al., 2020). Vanillic acid, a dihydroxybenzoic acid analog, is recognized for its antioxidant, anti-inflammatory, and neuroprotective properties (Ingole et al., 2021).

3. Analytical and Industrial Applications

The methodologies for detecting and quantifying phenolic compounds, structurally similar to 3-Fluoro-5-hydroxy-4-methoxybenzoic acid, are crucial in various fields. Studies have reviewed the analytical methods used in determining the antioxidant activity of such compounds, emphasizing their importance in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021). Furthermore, the synthesis of related compounds like vanillin and fluorinated biphenyls is vital in the flavorings, alcohols, and pharmaceutical sectors, highlighting the compound's multifaceted applications in various industries (Ju & Xin, 2003); (Qiu et al., 2009).

Safety and Hazards

“3-Fluoro-5-hydroxy-4-methoxybenzoic acid” is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Eigenschaften

IUPAC Name |

3-fluoro-5-hydroxy-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYLTVLFCIIHNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2424651.png)

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2424656.png)

![Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2424657.png)

![7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide](/img/structure/B2424660.png)

![5-(Furan-2-yl(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2424662.png)

![4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2424665.png)

![3-((4-(3-chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2424666.png)

![Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2424668.png)

![1-Methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2424672.png)